molecular formula C10H13N5O4 B7776251 adenosine

adenosine

Cat. No.: B7776251
M. Wt: 267.24 g/mol
InChI Key: OIRDTQYFTABQOQ-VTHZCTBJSA-N
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Description

adenosine, also known as this compound, is an organic compound that occurs widely in nature in the form of diverse derivatives. The molecule consists of adenine attached to a ribose via a β-N9-glycosidic bond. This compound is one of the four nucleoside building blocks of RNA, which are essential for all life on Earth. Its derivatives include energy carriers such as this compound monophosphate, this compound diphosphate, and this compound triphosphate. This compound is used as an intravenous medication for certain cardiac arrhythmias .

Scientific Research Applications

Adenosine has a wide range of scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

Adenosine can be synthesized through several methods. One common method involves the condensation of adenine with ribose in the presence of a strong acid catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C. The product is then purified through crystallization or chromatography.

Industrial Production Methods

Industrial production of this compound often involves fermentation processes using microorganisms such as yeast or bacteria. These microorganisms are genetically engineered to overproduce this compound, which is then extracted and purified from the fermentation broth. The process involves several steps, including fermentation, cell lysis, extraction, and purification through techniques such as ion exchange chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Adenosine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to inosine in the presence of oxidizing agents such as hydrogen peroxide.

    Reduction: Reduction of this compound can lead to the formation of deoxythis compound.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the hydroxyl groups on the ribose moiety are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, mild acidic conditions.

    Reduction: Sodium borohydride, mild basic conditions.

    Substitution: Various nucleophiles such as halides, under neutral or slightly basic conditions.

Major Products

Mechanism of Action

Adenosine exerts its effects by binding to specific this compound receptors (A1, A2A, A2B, and A3) on the cell surface. This binding inhibits adenylyl cyclase, reducing cyclic this compound monophosphate levels and causing cell hyperpolarization by increasing potassium efflux via inward rectifier potassium channels. This subsequently inhibits calcium current, leading to various physiological effects such as vasodilation and decreased heart rate .

Comparison with Similar Compounds

Adenosine is similar to other nucleosides such as guanosine, cytidine, and uridine. this compound is unique in its ability to act as an energy carrier and its specific binding to this compound receptors. Other nucleosides do not have the same range of physiological effects and are not used as medications for cardiac arrhythmias .

List of Similar Compounds

  • Guanosine
  • Cytidine
  • Uridine
  • Thymidine

Properties

IUPAC Name

(3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7-,10?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIRDTQYFTABQOQ-VTHZCTBJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)C3[C@@H]([C@@H]([C@H](O3)CO)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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